molecular formula C9H13NO2.ClH<br>C9H14ClNO2 B001107 Phenylephrine hydrochloride CAS No. 61-76-7

Phenylephrine hydrochloride

Cat. No.: B001107
CAS No.: 61-76-7
M. Wt: 203.66 g/mol
InChI Key: OCYSGIYOVXAGKQ-FVGYRXGTSA-N
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Description

Phenylephrine Hydrochloride is a synthetic sympathomimetic agent primarily used as a decongestant, mydriatic, and vasopressor. It is a selective alpha-1 adrenergic receptor agonist, which means it primarily stimulates alpha-1 adrenergic receptors, leading to vasoconstriction. This compound is commonly found in over-the-counter medications for relieving nasal congestion and is also used in medical settings to increase blood pressure in hypotensive patients .

Mechanism of Action

Target of Action

Phenylephrine hydrochloride primarily acts as an alpha-1 adrenergic receptor agonist . These receptors play a crucial role in the regulation of blood pressure and pupil dilation .

Mode of Action

Phenylephrine selectively binds to alpha-1 adrenergic receptors, causing venous and arterial vasoconstriction . This interaction results in an increase in systemic vascular resistance and blood pressure .

Biochemical Pathways

The disposition of phenylephrine is governed by extensive presystemic metabolism via sulfate conjugation . It also involves non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes, and significant renal excretion of both phase 1 and phase 2 metabolites of phenylephrine .

Pharmacokinetics

Phenylephrine is rapidly absorbed with median times to maximum plasma concentrations (t max) from 0.33 to 0.5 h . Due to its short half-life, it needs to be dosed more frequently to sustain its pharmacological effects in humans (ideally, every 4 h) . The bioavailability of phenylephrine is 38% through the GI tract .

Result of Action

Phenylephrine’s action results in a range of physiological effects. It is used to treat hypotension, dilate the pupil, and induce local vasoconstriction . It is also used as a decongestant for uncomplicated nasal congestion , and to relieve hemorrhoids .

Action Environment

The action of phenylephrine can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions . Additionally, the structural similarities of phenylephrine to some known flavonoids suggest a potential role of biliary mechanisms in the overall disposition of phenylephrine .

Biochemical Analysis

Biochemical Properties

Phenylephrine hydrochloride selectively binds to alpha-1 adrenergic receptors, causing venous and arterial vasoconstriction . This interaction with alpha-1 adrenergic receptors is the primary biochemical reaction involving this compound.

Cellular Effects

This compound, due to its lipophilic nature, effectively penetrates vascular-rich tissues, enabling central and peripheral effects . It causes constriction of both arteries and veins, affecting the function of various types of cells, particularly those in the cardiovascular system .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to alpha-1 adrenergic receptors, which leads to vasoconstriction . This binding interaction is a key aspect of how this compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the thermal decomposition processes of this compound have been investigated . The thermal decomposition process of this compound in nitrogen could be divided into three stages according to breaking of chemical bond .

Dosage Effects in Animal Models

In animal models, this compound has been shown to significantly increase blood pressure, stroke volume, and total peripheral resistance . Heart rate was significantly decreased following phenylephrine administration .

Metabolic Pathways

This compound is extensively metabolized via sulfate conjugation and the involvement of non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes . It is also significantly excreted in the form of both phase 1 and phase 2 metabolites .

Transport and Distribution

After absorption, this compound effectively penetrates vascular-rich tissues due to its lipophilic nature . This allows for its distribution within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is not specifically documented. Given its lipophilic nature and its ability to penetrate vascular-rich tissues, it can be inferred that it may localize in various subcellular compartments depending on the cell type .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylephrine Hydrochloride can be synthesized through several methods, including asymmetric hydrogenation and chiral reduction. One common method involves the chlorination of a precursor compound, followed by chiral reduction, amination, and salification. The process typically involves the use of chiral catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale asymmetric hydrogenation using ruthenium-containing BINAP as a catalyst. This method is preferred due to its efficiency and the high optical purity of the final product. The process includes several purification steps to meet the stringent quality standards required for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Phenylephrine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenylephrine Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Phenylephrine Hydrochloride is unique due to its selective alpha-1 adrenergic receptor agonism, which minimizes beta-adrenergic side effects such as tachycardia. This makes it particularly useful in patients where beta-adrenergic stimulation is undesirable .

Properties

IUPAC Name

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride
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InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1
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InChI Key

OCYSGIYOVXAGKQ-FVGYRXGTSA-N
Source PubChem
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Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.Cl
Source PubChem
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Isomeric SMILES

CNC[C@@H](C1=CC(=CC=C1)O)O.Cl
Source PubChem
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Molecular Formula

C9H13NO2.ClH, C9H14ClNO2
Record name PHENYLEPHRINE HYDROCHLORIDE
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Related CAS

59-42-7 (Parent)
Record name Phenylephrine hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID3021142
Record name (-)-Phenylephrine hydrochloride
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Molecular Weight

203.66 g/mol
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Physical Description

Phenylephrine hydrochloride is an odorless white microcrystalline powder. Bitter taste. pH (1% aqueous solution) about 5. (NTP, 1992)
Record name PHENYLEPHRINE HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
Record name PHENYLEPHRINE HYDROCHLORIDE
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CAS No.

61-76-7
Record name PHENYLEPHRINE HYDROCHLORIDE
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Melting Point

284 to 293 °F (NTP, 1992)
Record name PHENYLEPHRINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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